![molecular formula C6H10O4 B1216400 3-Methylglutaric acid CAS No. 626-51-7](/img/structure/B1216400.png)
3-Methylglutaric acid
Overview
Description
3-Methylglutaric acid is an organic acid associated with two distinct leucine pathway enzyme deficiencies . It is excreted in the urine of individuals harboring deficiencies in 3-hydroxy-3-methylglutaryl (HMG) CoA lyase (HMGCL) or 3-methylglutaconyl CoA hydratase (AUH) .
Synthesis Analysis
3-Methylglutaconic aciduria type I (3-MGA-I) is an autosomal recessive disorder of leucine metabolism, caused by biallelic mutations in the AUH gene which codes for the 3-methylglutaconyl-CoA hydratase enzyme .
Molecular Structure Analysis
The molecular formula of 3-Methylglutaric acid is C6H10O4 . Its average mass is 146.141 Da and its monoisotopic mass is 146.057907 Da .
Chemical Reactions Analysis
3-Methylglutaric acid is classically associated with two distinct leucine pathway enzyme deficiencies . It is excreted in the urine of individuals harboring deficiencies in 3-hydroxy-3-methylglutaryl (HMG) CoA lyase (HMGCL) or 3-methylglutaconyl CoA hydratase (AUH) .
Physical And Chemical Properties Analysis
The molecular weight of 3-Methylglutaric acid is 146.1412 . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Neurological Research
3-Methylglutaric acid is known to accumulate in various organic acidemias, which are metabolic disorders that can lead to neurodegeneration events in children . This makes it a valuable compound in neurological research, particularly in understanding the toxic mechanisms elicited by 3-Methylglutaric acid in the brain .
Mitochondrial Function Studies
Research has shown that 3-Methylglutaric acid can disturb mitochondrial function and induce oxidative stress in rat brain synaptosomes . This makes it useful in studying mitochondrial function and the effects of oxidative stress on the brain .
Metabolic Acidurias Research
Patients with metabolic acidurias, a group of disorders characterized by the accumulation of acids in the body, often have elevated levels of 3-Methylglutaric acid . This makes it a key compound in researching these disorders .
Production of Thermostable Lubricants
3-Methylglutaric acid is used in the production of thermostable lubricants . These are lubricants that maintain their properties even at high temperatures .
Plasticizers Production
3-Methylglutaric acid is also used in the production of plasticizers . Plasticizers are substances added to materials to increase their plasticity or flexibility .
Improving Low Temperature Properties of Plastics
In addition to being used as a plasticizer, 3-Methylglutaric acid is also used to improve the low-temperature properties of plastics . This makes it valuable in the production of plastics that need to maintain their properties in cold environments .
Synthesis of Anti-Ulcer Preparations
3-Methylglutaric acid is used in the synthesis of some anti-ulcer preparations . This makes it a key compound in pharmaceutical research and drug development .
Amino Acid Metabolism Studies
3-Methylglutaric acid is a metabolite of the essential amino acid L-leucine . This makes it useful in studying amino acid metabolism, particularly the metabolism of L-leucine .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 3-Methylglutaric acid is the 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the biosynthesis of cholesterol, acting as the rate-limiting step in the conversion of acetate to hydroxymethylglutaryl coenzyme A .
Mode of Action
3-Methylglutaric acid interferes with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A . It also inhibits the activity of HMG-CoA reductase, thereby affecting the biosynthesis of cholesterol .
Biochemical Pathways
3-Methylglutaric acid is an intermediate of the mitochondrial leucine catabolism . It accumulates when the conversion of 3-methylglutaconyl-coenzyme A (CoA) to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-methylglutaconyl-CoA hydratase is disturbed . This disturbance is the underlying cause in 3-Methylglutaconic aciduria type I .
Pharmacokinetics
It is known that in healthy individuals, 3-methylglutaric acid is found only in traces in the urine . In patients with 3-Methylglutaconic aciduria, concentrations can intermittently rise above 1,000 mmol/mol creatinine .
Result of Action
3-Methylglutaric acid can induce lipid oxidative damage and protein oxidative damage . It decreases the non-enzymatic antioxidant defenses in cerebral cortex supernatants, leading to oxidative stress in the cerebral cortex . It also diminishes synaptophysin levels and tau phosphorylation, and increases active caspase-3 content, indicative of cell damage .
Action Environment
The action of 3-Methylglutaric acid can be influenced by environmental factors such as diet. For example, patients with AUH defect excrete even higher amounts of urinary 3-Methylglutaric acid after a leucine-rich, or in general a protein-rich, meal . This suggests that dietary factors can influence the action, efficacy, and stability of 3-Methylglutaric acid.
properties
IUPAC Name |
3-methylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMMNTGIMDZPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211649 | |
Record name | 3-Methylglutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
626-51-7 | |
Record name | 3-Methylglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYLGLUTARIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylglutaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylglutaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLGLUTARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0P190C7B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
80 - 82 °C | |
Record name | Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000752 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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